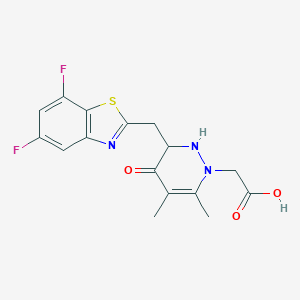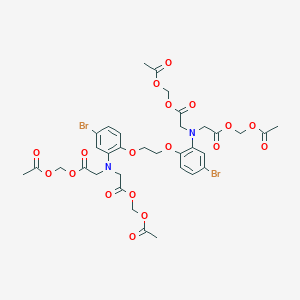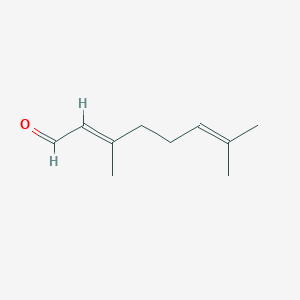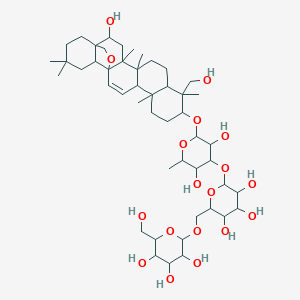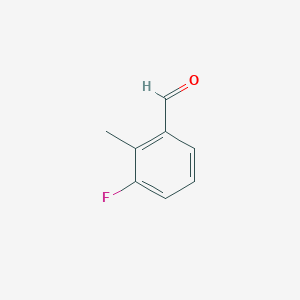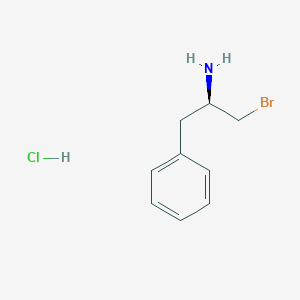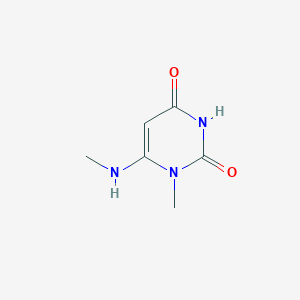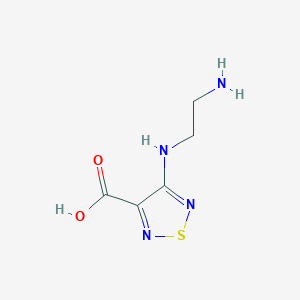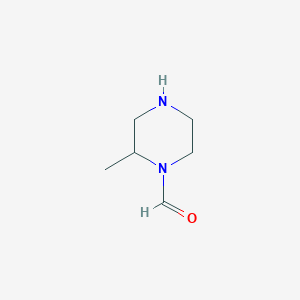![molecular formula C18H26N2O3 B115493 Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate CAS No. 145071-41-6](/img/structure/B115493.png)
Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ADMPC and is synthesized through a specific method.
作用机制
The mechanism of action of ADMPC varies depending on its application. In medicine, ADMPC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, ADMPC has been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, ADMPC has been shown to protect dopaminergic neurons from oxidative stress. In agriculture, ADMPC acts as a neurotoxin, disrupting the nervous system of insects and leading to their death.
Biochemical and Physiological Effects
ADMPC has been shown to have various biochemical and physiological effects depending on its application. In medicine, ADMPC has been found to reduce tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, ADMPC has been shown to reduce the formation of beta-amyloid plaques in the brain. In Parkinson's disease, ADMPC has been found to protect dopaminergic neurons from oxidative stress. In agriculture, ADMPC acts as a neurotoxin, disrupting the nervous system of insects and leading to their death.
实验室实验的优点和局限性
One of the advantages of using ADMPC in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and materials science. However, one of the limitations of using ADMPC is its high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for the research and development of ADMPC. In medicine, ADMPC could be further studied for its potential use in combination therapy with other drugs to enhance its efficacy. In agriculture, ADMPC could be further developed as a natural pesticide to reduce the use of synthetic chemicals. In materials science, ADMPC could be utilized as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of ADMPC are vast, and further research is needed to fully understand its capabilities.
Conclusion
In conclusion, ADMPC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ADMPC has shown promising results in medicine, agriculture, and materials science, and further research is needed to fully understand its capabilities.
合成方法
The synthesis of ADMPC involves the condensation reaction between Adamantane-1-carboxylic acid and 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through a series of chromatographic techniques to obtain pure ADMPC.
科学研究应用
ADMPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, ADMPC has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, ADMPC has been used as a pesticide due to its insecticidal properties. In materials science, ADMPC has been utilized as a building block for the synthesis of novel materials such as polymers and dendrimers.
属性
CAS 编号 |
145071-41-6 |
|---|---|
产品名称 |
Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate |
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
1-adamantyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-22-19-11-13-3-2-4-20(12-13)17(21)23-18-8-14-5-15(9-18)7-16(6-14)10-18/h3,11,14-16H,2,4-10,12H2,1H3/b19-11+ |
InChI 键 |
CUFDDDHXIYYIFC-YBFXNURJSA-N |
手性 SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
同义词 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, tricyclo(3.3.1.1(sup 3,7))dec-1-yl ester, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)
